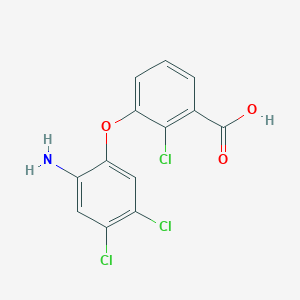

3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid

Description

3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid is a halogenated aromatic compound featuring a benzoic acid backbone substituted with a chlorine atom at position 2 and a 2-amino-4,5-dichlorophenoxy group at position 2.

Properties

Molecular Formula |

C13H8Cl3NO3 |

|---|---|

Molecular Weight |

332.6 g/mol |

IUPAC Name |

3-(2-amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid |

InChI |

InChI=1S/C13H8Cl3NO3/c14-7-4-9(17)11(5-8(7)15)20-10-3-1-2-6(12(10)16)13(18)19/h1-5H,17H2,(H,18,19) |

InChI Key |

OWLVAVSPGXOPRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2=CC(=C(C=C2N)Cl)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid typically involves the reaction of 2-amino-4,5-dichlorophenol with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acid Derivatives

2-Chlorobenzoic Acid (CASRN 118-91-2)

- Structure : Chlorine at position 2 of benzoic acid.

- Key Differences: Lacks the amino-dichlorophenoxy substituent.

- Toxicity: The U.S. EPA notes a lack of repeated-dose toxicity data for 2-chlorobenzoic acid and its isomers (e.g., 2,3-, 2,4-dichlorobenzoic acids), though it is primarily excreted as a glycine conjugate .

- Reactivity : Simpler structure likely results in lower steric hindrance and higher solubility compared to the target compound.

2-Chloro-4,5-difluorobenzoic Acid (CAS 264927-52-8)

- Structure : Chlorine at position 2, fluorine at positions 4 and 3.

- Applications : Fluorinated analogs are often explored for enhanced bioavailability in drug design .

4-Amino-2-chlorobenzoic Acid (CAS 2457-76-3)

- Structure: Amino group at position 4, chlorine at position 2.

- Physical Properties: Melting point (mp) 210–215°C, higher than many non-amino-substituted analogs .

Amino-Dichlorophenoxy Derivatives

2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic Acid (CAS 42293-27-6)

- Structure: Sulfonic acid replaces benzoic acid; chlorine at positions 4 (phenoxy) and 5 (benzene).

- Key Differences : Sulfonic acid group increases acidity (pKa ~1–2) compared to benzoic acid (pKa ~4.2).

- Applications : Sulfonic acids are often used in dyes and surfactants due to their solubility .

2-Amino-4,6-dichloropyrimidines

- Structure: Pyrimidine ring with amino and chlorine substituents.

- Bioactivity: Inhibits nitric oxide (NO) production in immune-activated cells (IC50: 2–36 μM) .

- Relevance: Highlights the role of amino and chlorine groups in modulating bioactivity, though the heterocyclic core differs from the target compound.

Triazine-Benzoic Acid Hybrids

3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Structural and Functional Comparisons

| Feature | Target Compound | 2-Chloro-4,5-difluorobenzoic Acid | 2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic Acid |

|---|---|---|---|

| Core Structure | Benzoic acid | Benzoic acid | Sulfonic acid |

| Halogen Substituents | 2-Cl, 4,5-Cl₂ (phenoxy) | 2-Cl, 4,5-F₂ | 4-Cl (phenoxy), 5-Cl (benzene) |

| Amino Group Presence | Yes (phenoxy) | No | Yes (phenoxy) |

| Acidity | Moderate (carboxylic acid) | Moderate | High (sulfonic acid) |

Research Findings and Implications

- Bioactivity Potential: The amino-dichlorophenoxy moiety in the target compound may confer bioactivity similar to 2-amino-4,6-dichloropyrimidines, which inhibit NO production . However, the benzoic acid backbone could alter solubility and target specificity.

- Crystallinity and Stability : Triazine-benzoic acid hybrids (e.g., from ) exhibit high melting points (>249°C) due to hydrogen bonding and π-π stacking, suggesting the target compound may also form stable crystals .

- Toxicity Considerations: Chlorinated benzoic acids like 2-chlorobenzoic acid are rapidly excreted, but the amino-dichlorophenoxy group in the target compound may introduce novel metabolic pathways requiring further study .

Biological Activity

3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid, a compound with significant structural complexity, is known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies. The compound is structurally related to other chlorophenoxy compounds, which have been extensively studied for their herbicidal and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 319.56 g/mol

This compound contains multiple chlorine atoms and an amino group, which are crucial for its biological activity.

The biological activity of 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert effects by:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to various receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that chlorophenoxy compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid demonstrate effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid | E. coli | 16 µg/mL |

| 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid | S. aureus | 32 µg/mL |

These findings suggest potential applications in developing antimicrobial agents.

Anticancer Properties

Several studies have evaluated the anticancer potential of chlorophenoxy compounds. For example:

- In vitro assays demonstrated that compounds related to 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HCT-116 | 15 |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

Chlorophenoxy compounds have also been associated with anti-inflammatory effects. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

- Chronic Toxicity Studies : A two-year study on rats exposed to chlorophenoxy herbicides indicated no significant increase in tumor incidence compared to control groups; however, some studies noted an increased risk of certain cancers among highly exposed populations .

- Occupational Exposure Studies : Research involving workers exposed to chlorophenoxy herbicides showed mixed results regarding cancer risk, highlighting the need for further investigation into long-term health effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.